2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide
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Description
2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide is a useful research compound. Its molecular formula is C20H23ClN2O3 and its molecular weight is 374.87. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research into chloroacetamide herbicides such as acetochlor and alachlor highlights the complex metabolic pathways involved in their bioactivation and detoxification, suggesting potential areas of study for related compounds like "2-(4-chlorophenoxy)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide" in terms of metabolic stability and toxicity (Coleman et al., 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
The inhibition of fatty acid synthesis by chloroacetamides in certain algae provides a basis for investigating the biological activity of similar compounds, potentially offering insights into mechanisms of action that could be relevant for developing new herbicides or antimicrobial agents (Weisshaar & Böger, 1989).
Radiosynthesis for Metabolic Studies
The radiosynthesis of chloroacetanilide herbicides for studies on their metabolism and mode of action indicates a methodological approach that could be applied to "2-(4-chlorophenoxy)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide" to elucidate its biological interactions and potential applications (Latli & Casida, 1995).
Synthesis and QSAR Studies for Antibacterial Agents
The synthesis and QSAR studies of chlorophenyl-containing thiazolidines and azetidines as potential antibacterial agents demonstrate the relevance of structural modification in enhancing biological activity, which could inform similar studies on "2-(4-chlorophenoxy)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide" for antimicrobial applications (Desai et al., 2008).
Antimicrobial and Anticancer Activities
The evaluation of chlorophenylimino and oxoindolinyl derivatives for their antimicrobial and anticancer activities underscores the potential of chlorophenyl and acetamide derivatives in therapeutic applications, suggesting areas where the specific compound could be investigated (Debnath & Ganguly, 2015).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-19-3-2-12-23(13-19)17-8-6-16(7-9-17)22-20(24)14-26-18-10-4-15(21)5-11-18/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPGJPAGSAHSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.